Cas no 1443335-08-7 (Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate)

Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate is a specialized organic compound featuring a unique thioester and thiomethyl-substituted phenyl structure. Its molecular design combines reactive carbonyl and sulfur-based functional groups, making it a versatile intermediate in synthetic chemistry. The compound is particularly useful in the preparation of heterocyclic compounds, agrochemicals, and pharmaceuticals due to its ability to participate in nucleophilic substitution and condensation reactions. Its ethyl ester group enhances solubility in organic solvents, facilitating further derivatization. The presence of both methylthio and phenylthio moieties offers distinct reactivity patterns, enabling selective transformations under controlled conditions. This compound is valued for its stability and compatibility with a range of synthetic protocols.
Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate structure
1443335-08-7 structure
Product Name:Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate
CAS No:1443335-08-7
MF:C11H12O3S2
MW:256.341180801392
CID:5698592
PubChem ID:91657927
Update Time:2026-03-11

Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl2-((3-(methylthio)phenyl)thio)-2-oxoacetate
    • Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate
    • 1443335-08-7
    • A920762
    • Ethyl 2-(3-methylthiophenyl)sulfanyl-2-oxo-acetate
    • Acetic acid, 2-[[3-(methylthio)phenyl]thio]-2-oxo-, ethyl ester
    • MDL: MFCD15145775
    • Inchi: 1S/C11H12O3S2/c1-3-14-10(12)11(13)16-9-6-4-5-8(7-9)15-2/h4-7H,3H2,1-2H3
    • InChI Key: BZGWCTVLJQZQOZ-UHFFFAOYSA-N
    • SMILES: S(C(C(=O)OCC)=O)C1C=CC=C(C=1)SC

Computed Properties

  • Exact Mass: 256.02278659g/mol
  • Monoisotopic Mass: 256.02278659g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 94Ų

Experimental Properties

  • Density: 1.27±0.1 g/cm3(Predicted)
  • Boiling Point: 377.2±44.0 °C(Predicted)

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Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate Suppliers

Amadis Chemical Company Limited
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(CAS:1443335-08-7)Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate
Order Number:A920762
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:15
Price ($):397.0
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Additional information on Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate

Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate (CAS No. 1443335-08-7): A Comprehensive Overview

Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate, identified by its CAS number 1443335-08-7, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the class of β-keto esters and features a unique structural motif that has garnered attention for its potential biological activities. The presence of both a thiophenyl group and a methylthio substituent makes it a promising candidate for further investigation in drug discovery and medicinal chemistry.

The molecular structure of Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate consists of an acetoacetic ester moiety linked to a thiophenyl ring via a thioether bond. This configuration suggests that the compound may exhibit properties such as electrophilicity and nucleophilicity, which are often exploited in the design of bioactive molecules. The methylthio group, in particular, can influence the electronic properties of the thiophenyl ring, potentially modulating its interaction with biological targets.

In recent years, there has been growing interest in thiophene derivatives due to their diverse pharmacological profiles. Thiophenes and their derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate may contribute to its unique pharmacological activity by influencing both the solubility and binding affinity to biological targets.

One of the key areas of research involving this compound is its potential as an intermediate in the synthesis of more complex molecules. β-Keto esters are well-known for their role as key intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds. The structural features of Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate make it a valuable building block for constructing more intricate scaffolds that could lead to novel therapeutic agents.

The pharmacological potential of Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate has been investigated in several preclinical studies. These studies have focused on its ability to interact with various biological pathways, including those involved in inflammation and cancer progression. The compound's dual functionality, arising from the presence of both the thiophenyl and methylthio groups, suggests that it may be able to modulate multiple targets simultaneously.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of small molecules with biological targets with greater accuracy. Molecular docking studies have been performed on Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate to identify potential binding sites on proteins associated with diseases such as cancer and inflammation. These studies have provided valuable insights into how the compound might exert its effects at the molecular level.

The synthesis of Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate involves several key steps that highlight the importance of careful reaction optimization. The introduction of the methylthio group onto the thiophenyl ring is a critical step that requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound more efficiently, which is essential for large-scale applications in drug discovery.

The safety and efficacy of Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate are subjects of ongoing research. Preclinical toxicology studies have been conducted to assess its potential side effects and determine safe dosage ranges. These studies are crucial for ensuring that any future clinical trials can be conducted with minimal risk to participants.

The development of new pharmaceuticals relies heavily on the availability of high-quality chemical intermediates like Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate. The compound's unique structural features make it a versatile tool for medicinal chemists, enabling them to design and synthesize novel molecules with improved pharmacological properties. As research continues, it is likely that new applications for this compound will be discovered, further solidifying its importance in pharmaceutical chemistry.

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Amadis Chemical Company Limited
(CAS:1443335-08-7)Ethyl 2-((3-(methylthio)phenyl)thio)-2-oxoacetate
A920762
Purity:99%
Quantity:1g
Price ($):397.0
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